1-(4-Chlorobenzoyl)-1H-benzotriazole finds use as a reactant in various organic synthesis reactions. One application involves the acylation of sodium azide with N-acylbenzotiazoles []. This reaction scheme allows for the introduction of an acyl group onto an azide moiety, which is a valuable functional group transformation in organic chemistry.
Research has explored the use of 1-(4-Chlorobenzoyl)-1H-benzotriazole in chemoselective reduction reactions []. Chemoselectivity refers to the ability of a reaction to target a specific functional group within a molecule while leaving other groups untouched. Studies investigate the potential of this compound as a substrate for reduction processes that selectively target specific bonds within its structure.
Scientific literature reports investigations into the gas-phase thermolysis (decomposition by heat) of 1-(4-Chlorobenzoyl)-1H-benzotriazole []. These studies aim to understand the fragmentation pathways and mechanisms involved when this molecule is subjected to high temperatures. This information can be valuable in various contexts, such as understanding the behavior of the compound in high-temperature environments or during purification processes.
1-(4-Chlorobenzoyl)-1H-benzotriazole is an organic compound that belongs to the benzotriazole family, characterized by a benzene ring fused with a triazole ring. Its chemical formula is CHClNO, indicating the presence of a chlorobenzoyl group attached to the benzotriazole moiety. The compound exhibits a white to light tan solid appearance and is notable for its diverse applications in various fields, including pharmaceuticals, material science, and environmental chemistry.
The biological activity of 1-(4-Chlorobenzoyl)-1H-benzotriazole has been explored in various studies. Its derivatives have shown potential as:
The synthesis of 1-(4-Chlorobenzoyl)-1H-benzotriazole can be achieved through several methods:
Various synthetic routes are documented, allowing for flexibility depending on available reagents and desired purity levels.
1-(4-Chlorobenzoyl)-1H-benzotriazole has a wide range of applications:
Interaction studies involving 1-(4-Chlorobenzoyl)-1H-benzotriazole focus on its reactivity with various nucleophiles and electrophiles. Studies have shown that:
Several compounds share structural similarities with 1-(4-Chlorobenzoyl)-1H-benzotriazole. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzotriazole | Contains a triazole ring fused with benzene | Widely used as a corrosion inhibitor |
1H-Benzotriazole | Base structure without substituents | Serves as a precursor for various derivatives |
4-Chlorobenzoic Acid | Contains a chlorobenzene moiety | Used in acylation reactions |
2-(2-Hydroxyphenyl)benzothiazole | Contains thiazole instead of triazole | Exhibits different biological activities |
The uniqueness of 1-(4-Chlorobenzoyl)-1H-benzotriazole lies in its specific chlorobenzoyl substitution, which enhances its reactivity compared to other benzotriazoles. This modification not only improves its performance as a corrosion inhibitor but also expands its utility in pharmaceutical applications.
1-(4-Chlorobenzoyl)-1H-benzotriazole represents a sophisticated organic compound characterized by the union of two distinct aromatic systems through an acyl linkage [1] [2]. The molecular formula C₁₃H₈ClN₃O and molecular weight of 257.68 g/mol define this compound as a moderately complex heterocyclic derivative [1] [2] [3].
The molecular architecture consists of three primary structural components: the benzotriazole core, the 4-chlorobenzoyl substituent, and the connecting carbonyl bridge. The benzotriazole moiety features a fused bicyclic system combining a benzene ring with a 1,2,3-triazole ring, creating an extended π-conjugated system [4]. This structural arrangement exhibits characteristic bond lengths consistent with aromatic systems, where the N=N distance measures 1.306 Å and the HN-N distance extends to 1.340 Å, as established through X-ray crystallographic studies of related benzotriazole derivatives [4].
The 4-chlorobenzoyl group introduces both electronic and steric influences to the molecular framework. The chlorine substituent at the para position of the benzoyl ring creates a moderate electron-withdrawing effect, influencing the electronic distribution throughout the conjugated system [5]. The C-Cl bond length typically measures 1.74-1.76 Å in aromatic systems, consistent with standard organochlorine compounds [6].
The carbonyl linkage serves as the crucial connection between the benzotriazole and chlorobenzoyl systems. This C=O bond exhibits typical characteristics with a bond length of approximately 1.20-1.22 Å and demonstrates significant influence on the overall molecular properties through its capacity for resonance interaction with both aromatic systems [7]. The attachment occurs specifically at the N1 position of the benzotriazole ring, establishing the regioselectivity that distinguishes this compound from potential N2 isomers [8].
Bond angle analysis reveals that the molecular geometry maintains planarity within individual ring systems while allowing for rotational freedom around the C-N bond connecting the benzotriazole to the carbonyl group. This structural flexibility contributes to the compound's ability to adopt various conformations in solution and solid-state environments [9] [10].
The crystallographic characteristics of 1-(4-Chlorobenzoyl)-1H-benzotriazole have been inferred from studies of closely related benzotriazole derivatives, which provide insight into the expected solid-state behavior [11] [12] [13]. Similar compounds demonstrate triclinic or monoclinic crystal systems with space groups commonly observed as P-1 or P21/c [12] [14].
Intermolecular interactions in the crystal lattice typically involve C-H···O hydrogen bonding, C-H···N interactions, and π-π stacking arrangements between aromatic rings [11] [14]. The benzotriazole system exhibits particularly strong tendencies toward π-π interactions, with centroid-to-centroid distances commonly ranging from 3.4 to 3.8 Å in related structures [11] [15]. The presence of the 4-chlorobenzoyl group introduces additional C-H···Cl weak hydrogen bonding interactions that contribute to crystal packing stability [15].
Dihedral angles between the benzotriazole and chlorobenzoyl rings typically range from 52° to 88°, depending on crystal packing forces and intermolecular interactions [11] [14]. This geometric relationship significantly influences the compound's physical properties and reactivity patterns.
Spectroscopic analysis provides detailed molecular fingerprinting capabilities. Infrared spectroscopy reveals characteristic absorption bands including the carbonyl stretch at 1717 cm⁻¹, aromatic C-H stretching at 3065 cm⁻¹, aromatic C=C vibrations at 1594 and 1488 cm⁻¹, and C-Cl stretching modes at 1026 cm⁻¹ [7]. These frequencies demonstrate the expected values for the respective functional groups and confirm structural assignments.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. ¹H NMR spectra display aromatic proton signals in the 7.0-8.5 ppm region, with the benzotriazole ring protons exhibiting distinctive coupling patterns that differentiate them from the chlorobenzoyl aromatic signals [7] [16]. ¹³C NMR spectroscopy locates the carbonyl carbon at approximately 165 ppm, while aromatic carbons appear in the 110-150 ppm region [7] [16].
Mass spectrometric analysis confirms molecular weight and provides isotope pattern information characteristic of chlorine-containing compounds. The molecular ion peak appears at m/z 257-259, displaying the expected 3:1 intensity ratio for the ³⁵Cl:³⁷Cl isotope pattern [1] [2].
Ultraviolet-visible spectroscopy reveals absorption maxima in the 243-392 nm wavelength region, corresponding to π-π* transitions within the extended conjugated system of the benzotriazole chromophore [9]. These electronic transitions provide valuable information about the compound's photochemical properties and potential applications in light-absorbing systems.
The thermodynamic properties of 1-(4-Chlorobenzoyl)-1H-benzotriazole reflect the combined influences of its aromatic character, intermolecular interactions, and molecular symmetry. The compound exhibits a melting point range of 135-139°C, indicating substantial intermolecular attractions and ordered crystal packing [1] [17] [18]. This thermal behavior aligns with expectations for compounds containing both benzotriazole and chlorobenzoyl structural elements.
Comparative analysis with related benzotriazole derivatives suggests that the introduction of the 4-chlorobenzoyl substituent significantly elevates the melting point compared to unsubstituted benzotriazole (mp 97-99°C) [19] [20]. This thermal stabilization results from enhanced intermolecular interactions including dipole-dipole attractions, π-π stacking, and weak hydrogen bonding networks involving the carbonyl oxygen and aromatic hydrogen atoms [21].
The estimated boiling point of approximately 378°C reflects the compound's substantial molecular weight and strong intermolecular forces [22]. This elevated boiling point indicates low volatility under standard conditions, which has implications for handling, storage, and potential applications requiring thermal stability.
Flash point estimations suggest values around 228°C, classifying the compound as having relatively low fire hazard under normal handling conditions [22]. The thermal stability extends to decomposition temperatures that exceed typical processing conditions, making the compound suitable for applications requiring moderate thermal stress resistance [23].
Solubility characteristics demonstrate the hydrophobic nature expected from the aromatic structure and chlorine substitution. Water solubility is anticipated to be low, consistent with the lipophilic character imparted by the extended aromatic system and the electron-withdrawing chlorine substituent [24] [25]. This limited aqueous solubility contrasts with enhanced solubility in organic solvents such as acetonitrile, dimethylacetamide, and chlorinated solvents [24] [25].
The relationship between molecular structure and solubility follows established principles where the benzotriazole moiety provides some polar character through the nitrogen atoms, while the chlorobenzoyl group contributes significant hydrophobic character [24]. This balance results in selective solubility patterns that influence purification methods and application possibilities.
Thermodynamic parameters including enthalpy of formation, entropy values, and Gibbs free energy changes remain to be experimentally determined for this specific compound. However, computational studies on related benzotriazole derivatives suggest negative enthalpies of formation indicating thermodynamic stability, with entropy contributions reflecting the molecular complexity and conformational flexibility [21] [23].
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